![molecular formula C17H20O B171967 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol CAS No. 112231-66-0](/img/structure/B171967.png)
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol, also known as 4-tert-butyl-2-methylphenol, is a phenolic compound with a wide range of applications in the scientific research and industrial fields. It is an important intermediate in the synthesis of various polymers, resins, and pharmaceuticals. It is also used as an antioxidant and a stabilizer in rubber and plastic products. This compound has many unique features that make it a desirable choice for use in a variety of applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Biological Evaluation : The compound "4-[4-[(2S)-2-Methylbutyl]phenyl]phenol" and its derivatives have been synthesized and characterized through various spectroscopic and analytical techniques. These compounds exhibit interesting properties, such as solvatochromism, which refers to their ability to change color depending on the solvent used. For instance, Schiff base ligands and their metal complexes have been synthesized and characterized, showing potential as probes for DNA and plasma protein. They also exhibit interesting electrochemical properties and biological activities, such as protecting DNA against hydroxyl free radicals and exhibiting cytotoxicity in brine shrimp assays (Shabbir et al., 2016), (Rani et al., 2020).
- Characterization and NLO Analysis : Alkylaminophenol compounds, which seem related to the structure of the compound , have been synthesized and characterized. The structural properties and quantum chemical calculations of these compounds have been performed using density functional theory (DFT) and various spectroscopic methods. These compounds also display interesting non-linear optical (NLO) properties and have been evaluated for their biological significance (Ulaş, 2021).
Applications in Materials Science
- Thermotropic Liquid Crystals : Certain derivatives of "4-[4-[(2S)-2-Methylbutyl]phenyl]phenol" have been studied as thermotropic liquid crystals. These materials exhibit unique properties that are valuable in various applications, such as displays, sensors, and switches. The surface and thermodynamic properties of these materials have been extensively characterized, providing insights into their potential applications in advanced technologies (Sesigur et al., 2012).
Biological Applications
- Antibacterial and Antifungal Agents : Several phenol derivatives, including structures similar to "4-[4-[(2S)-2-Methylbutyl]phenyl]phenol," have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of these compounds to act as antimicrobial agents against various pathogens, which could lead to their use in medical applications or as preservatives (Azarbani et al., 2016).
Environmental Studies
- Solvatochromic Switches and Probes : Certain derivatives of "4-[4-[(2S)-2-Methylbutyl]phenyl]phenol" have been used as solvatochromic switches and probes. These compounds can help investigate preferential solvation in solvent mixtures and have shown unusual UV-Vis spectroscopic behavior, which is crucial for understanding solute-solvent interactions (Nandi et al., 2012).
properties
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILCTCTAPYSNT-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

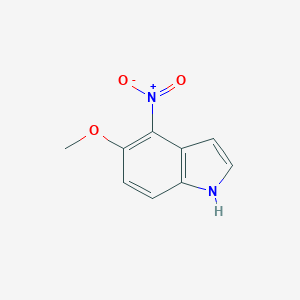
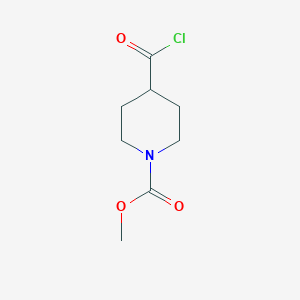
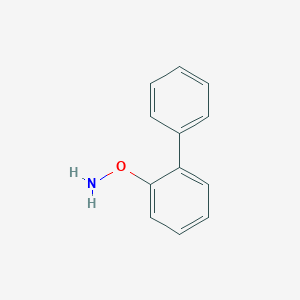
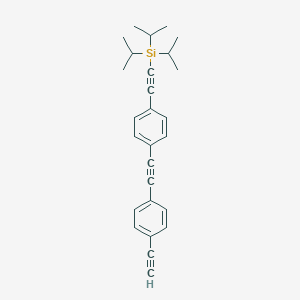
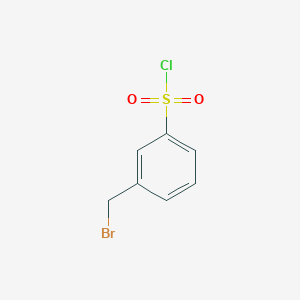
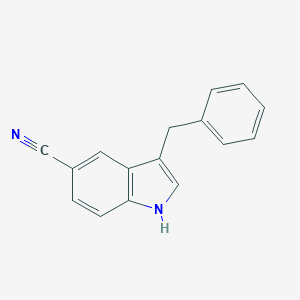
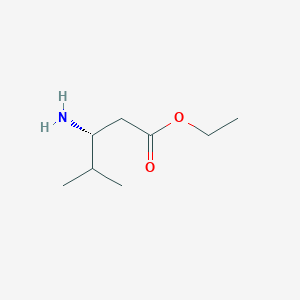
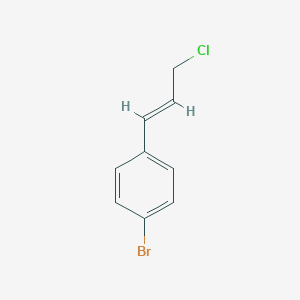

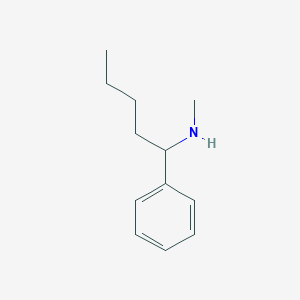
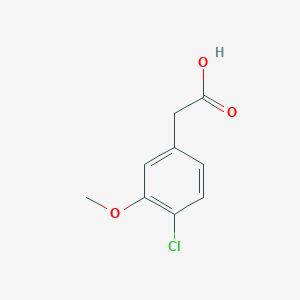
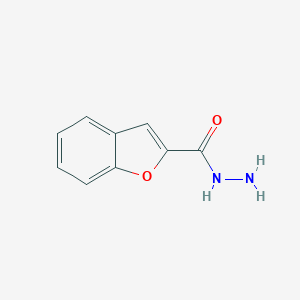
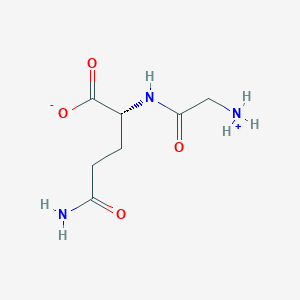
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)